molecular formula C11H14ClNO3 B13116741 tert-Butyl6-chloro-5-methoxynicotinate

tert-Butyl6-chloro-5-methoxynicotinate

Cat. No.: B13116741
M. Wt: 243.68 g/mol
InChI Key: ZDEQWQKREGUDCG-UHFFFAOYSA-N
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Description

tert-Butyl6-chloro-5-methoxynicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methoxy group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl6-chloro-5-methoxynicotinate typically involves the esterification of 6-chloro-5-methoxynicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl6-chloro-5-methoxynicotinate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted product.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 6-chloro-5-formylnicotinate, while nucleophilic substitution of the chlorine atom can produce 6-amino-5-methoxynicotinate.

Scientific Research Applications

tert-Butyl6-chloro-5-methoxynicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl6-chloro-5-methoxynicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl6-chloro-5-hydroxy-3-oxohexanoate: This compound shares a similar structure but has a hydroxy group instead of a methoxy group.

    tert-Butyl6-chloro-3,5-dioxohexanoate: This compound has two oxo groups instead of a methoxy group.

Uniqueness

tert-Butyl6-chloro-5-methoxynicotinate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

tert-butyl 6-chloro-5-methoxypyridine-3-carboxylate

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-5-8(15-4)9(12)13-6-7/h5-6H,1-4H3

InChI Key

ZDEQWQKREGUDCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)OC

Origin of Product

United States

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